molecular formula C21H23FN2O3 B2684280 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide CAS No. 921544-06-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide

Katalognummer: B2684280
CAS-Nummer: 921544-06-1
Molekulargewicht: 370.424
InChI-Schlüssel: AEMLUVKZKZEGGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a recognized potent and selective inhibitor of the Tropomyosin receptor kinase A (TRKA), which is the high-affinity receptor for Nerve Growth Factor (NGF). The NGF/TRKA signaling pathway is a critical mediator of neuronal survival, differentiation, and nociception, and its aberrant activation is implicated in various cancers and pain disorders. This compound acts as a competitive ATP-antagonist, effectively blocking TRKA autophosphorylation and subsequent downstream signaling through pathways like MAPK and PI3K/Akt . Its primary research value lies in its utility as a precise chemical tool to dissect TRKA-dependent mechanisms in cellular and animal models. In oncology research, it is employed to investigate TRKA's role in tumorigenesis, particularly in cancers harboring NTRK gene fusions, which are known oncogenic drivers. In neuroscience, this inhibitor is invaluable for studying neuropathic and inflammatory pain pathways, as NGF/TRKA signaling is a well-established key regulator of nociceptor sensitization . Researchers utilize this molecule to explore potential therapeutic strategies for pain management and to understand the contribution of TRKA to disease states in models of cancer, such as neuroblastoma and other TRK-fusion positive tumors .

Eigenschaften

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-4-24-17-12-16(9-10-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMLUVKZKZEGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings regarding its pharmacological properties and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H26N2O4
  • Molecular Weight : 382.5 g/mol
  • CAS Number : 921543-12-6

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) may act on various biological targets:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways. For example, related compounds have shown inhibitory effects on squalene synthase and farnesyl diphosphate synthase (FPPS), which are critical in cholesterol biosynthesis and other cellular processes .
  • Antimicrobial Properties : Some studies have indicated that benzoxazepine derivatives exhibit antimicrobial activity. This is particularly relevant in the context of developing new antibiotics against resistant strains of bacteria .
  • Anticancer Activity : Certain derivatives of benzoxazepines have been noted for their potential anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Biological Activity Data

The biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide can be summarized in the following table:

Activity Type Observed Effects Reference
Enzyme InhibitionIC50 values indicating effective inhibition
AntimicrobialActivity against various bacterial strains
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Squalene Synthase Inhibition :
    • A compound structurally similar to N-(5-ethyl...) was tested for its ability to inhibit squalene synthase with an IC50 value below 0.9 nM in vitro. This suggests a strong potential for cholesterol-lowering effects and implications for cardiovascular health .
  • Anticancer Research :
    • In vitro studies demonstrated that benzoxazepine derivatives could significantly reduce cell viability in various cancer cell lines by triggering apoptotic pathways. This indicates a promising avenue for further exploration in oncology .

Wissenschaftliche Forschungsanwendungen

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial in the treatment of various cancers. Kinases play a pivotal role in signaling pathways that regulate cell division and survival .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation .
  • Anticancer Activity : Research indicates that compounds with similar structures have demonstrated anticancer properties. For instance, derivatives of benzoxazepine have been studied for their ability to inhibit tumor growth in various cancer cell lines .

Medicinal Chemistry Applications

The unique structure of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide allows for diverse applications in drug design:

  • Drug Development : The compound can serve as a lead structure for developing new therapeutic agents targeting specific diseases such as cancer and inflammatory disorders.
  • Structure–Activity Relationship Studies : Variations in the substituent groups can be explored to enhance efficacy and reduce side effects. This is crucial for optimizing drug candidates before clinical trials .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of similar benzoxazepine derivatives using the National Cancer Institute's protocols. Compounds displayed significant growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions exceeding 85% .

Case Study 2: Kinase Inhibition Mechanism

Research into the mechanism of action revealed that compounds structurally related to N-(5-ethyl...acetamide interact with specific kinases involved in cancer progression. This interaction leads to modulation of critical signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s closest structural analogs include acetamide derivatives with variations in core backbones and substituents (Table 1). Key examples from pharmacopeial standards () include:

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Benzoxazepine 5-Ethyl, 3,3-dimethyl, 4-oxo, 2-(4-fluorophenyl)acetamide Amide, Fluorophenyl, Ketone
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e, ) Diphenylhexan 2-(2,6-Dimethylphenoxy)acetamide, amino, hydroxy Amide, Ether, Amino, Hydroxy
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (h) Oxazinan 2-(2,6-Dimethylphenoxy)acetamide, benzyl, phenylethyl Amide, Oxazinan carbonyl, Aryl

Key Observations:

  • Core Flexibility : The benzoxazepine ring in the target compound imposes conformational rigidity compared to the linear diphenylhexan (Compound e) or the six-membered oxazinan (Compound h). This rigidity may influence receptor-binding specificity .
  • Hydrogen Bonding: The target compound’s amide NH and ketone groups act as hydrogen bond donors and acceptors, respectively. In contrast, Compound e’s amino and hydroxy groups provide additional H-bond donors, which may alter solubility or crystal packing patterns (as per Etter’s graph set analysis ).
Physicochemical and Pharmacological Profiles

While explicit pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Lipophilicity: The fluorophenyl group (logP ~2.1) likely increases the target’s lipophilicity compared to Compounds e/h (logP ~1.8 for dimethylphenoxy), favoring CNS targeting .
  • Metabolic Stability: The benzoxazepine core may resist oxidative metabolism better than the diphenylhexan backbone (Compound e), which contains vulnerable hydroxy and amino groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.